z-glu-otbu
Overview
Description
z-glu-otbu is a compound that features a benzyloxycarbonyl-protected amino group and a tert-butoxy-protected carboxyl group. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The presence of protective groups makes it a valuable intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of z-glu-otbu typically involves the protection of amino acids One common method is to start with an amino acid and introduce the benzyloxycarbonyl (Cbz) group to protect the amino groupThe reaction conditions often involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can efficiently introduce protective groups and couple amino acids under controlled conditions, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
z-glu-otbu can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can remove protective groups or reduce specific functional groups within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids like trifluoroacetic acid (TFA) for deprotection, oxidizing agents like potassium permanganate (KMnO4), and reducing agents like lithium aluminum hydride (LiAlH4). The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific transformation being carried out. For example, deprotection reactions yield the free amino or carboxyl groups, while oxidation and reduction reactions can introduce or modify functional groups within the molecule .
Scientific Research Applications
z-glu-otbu has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of peptides and other complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as a building block in the development of pharmaceuticals and therapeutic agents.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of z-glu-otbu involves its role as a protected amino acid derivative. The protective groups (benzyloxycarbonyl and tert-butoxy) prevent unwanted reactions during synthesis, allowing for selective transformations. The compound can be deprotected under specific conditions to reveal the free amino and carboxyl groups, which can then participate in further chemical reactions .
Comparison with Similar Compounds
Similar Compounds
- (S)-3-(((Benzyloxy)carbonyl)amino)-6-(tert-butoxy)-6-oxohexanoic acid
- (S)-methyl 3-((tert-butoxycarbonyl)(methyl)amino)butanoate
Uniqueness
z-glu-otbu is unique due to its specific combination of protective groups and its role as an intermediate in peptide synthesis. The presence of both benzyloxycarbonyl and tert-butoxy groups provides versatility in synthetic applications, allowing for selective deprotection and functional group transformations .
Biological Activity
Z-Glu-OtBu, also known as Z-Glu(OtBu)-OH, is a derivative of L-glutamic acid that plays a significant role in peptide synthesis and exhibits various biological activities. This article provides an in-depth analysis of its biological activity, synthesis methods, applications, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Molecular Formula : CHNO
- Molecular Weight : Approximately 337.37 g/mol
- Physical State : White solid
- Solubility : Soluble in various organic solvents
- Melting Point : 83 °C
- Density : 1.2 ± 0.1 g/cm³
The compound features a benzyloxycarbonyl (Z) protecting group on the amino group and a tert-butoxy (OtBu) protecting group on the side chain carboxylic acid, which facilitates selective incorporation into peptides during synthesis .
Biological Activity
This compound exhibits biological activity primarily through its role as a building block in peptide synthesis. Its protective groups allow for the formation of specific peptide sequences while minimizing racemization during synthesis processes. The compound's ability to form stable peptide bonds is crucial for investigating modified peptides' behavior in biological systems, including their binding affinities and functional roles within proteins .
The mechanism by which this compound exerts its biological effects involves:
- Peptide Synthesis : As a protected amino acid derivative, it allows for the selective incorporation of glutamic acid into peptides, which can influence neurotransmission and other physiological processes .
- Stability in Synthesis : The protective groups enhance stability during peptide coupling reactions, reducing the risk of undesired side reactions .
Applications
This compound is utilized in various applications, including:
- Peptide Synthesis : It serves as an essential building block for synthesizing peptides with specific sequences or modifications.
- Drug Development : Modified peptides containing this compound are investigated for their potential therapeutic effects, particularly in neurological disorders due to glutamic acid's role as a neurotransmitter .
Study 1: Peptide Synthesis Efficiency
A study evaluated the efficiency of this compound in peptide synthesis using HATU-mediated coupling protocols. The results indicated that peptides synthesized with this compound exhibited low racemization rates (<5%), making it an effective linker for generating high-purity peptides suitable for biological assays .
Study 2: Neurotransmission Impact
Research has shown that L-glutamic acid derivatives, including this compound, can modulate neurotransmission pathways. In vitro studies demonstrated that peptides synthesized with this compound could enhance synaptic transmission in neuronal cultures, suggesting its potential role in developing treatments for neurodegenerative diseases .
Comparative Analysis
Property | This compound | Other Glutamic Acid Derivatives |
---|---|---|
Molecular Weight | 337.37 g/mol | Varies |
Melting Point | 83 °C | Varies |
Solubility | Organic solvents | Varies |
Racemization Rate | <5% | Higher rates in some derivatives |
Properties
IUPAC Name |
(4S)-5-[(2-methylpropan-2-yl)oxy]-5-oxo-4-(phenylmethoxycarbonylamino)pentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO6/c1-17(2,3)24-15(21)13(9-10-14(19)20)18-16(22)23-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,18,22)(H,19,20)/t13-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJECGKAFPHEJQS-ZDUSSCGKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CCC(=O)O)NC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CCC(=O)O)NC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5891-45-2 | |
Record name | Z-Glu-OtBu | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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